Shp2 IN-1 is classified as a phenylhydrazonopyrazolone sulfonate derivative, specifically identified as PHPS1. It has been recognized for its selectivity towards Shp2 over other closely related phosphatases like Shp1 and PTP1B, making it a valuable tool for studying Shp2's biological functions and potential therapeutic applications .
The synthesis of Shp2 IN-1 involves several steps that utilize established organic chemistry techniques. The compound was developed through high-throughput screening of a library of small-molecule compounds, leading to the identification of PHPS1 as an effective inhibitor.
Methods and Technical Details:
The molecular structure of Shp2 IN-1 features a complex arrangement that allows for specific interactions with the active site of Shp2. The compound's design is based on structural insights from related phosphatases.
Structure and Data:
Shp2 IN-1 undergoes specific interactions with the active site of Shp2 that lead to its inhibition.
Reactions and Technical Details:
The mechanism by which Shp2 IN-1 exerts its effects involves several biochemical processes.
Process and Data:
Understanding the physical and chemical properties of Shp2 IN-1 is essential for its application in research and potential therapeutic use.
Physical Properties:
Chemical Properties:
Relevant Data or Analyses:
Shp2 IN-1 has significant potential applications in scientific research and therapeutic development.
Scientific Uses:
SHP2 is a master regulator of the RAS/ERK/MAPK cascade, acting downstream of receptor tyrosine kinases (RTKs) to convert GDP-bound RAS to its active GTP-bound state. Mechanistically, SHP2 dephosphorylates inhibitory sites on RAS-GAP complexes (e.g., pY32 on RAS) and Sprouty proteins, relieving suppression of RAS activation [2] [7]. Concurrently, SHP2 enhances PI3K/AKT signaling by facilitating membrane recruitment of PI3K via dephosphorylation of adaptors like GAB1/2, thereby promoting cell survival and metabolism [2] [7].
Table 1: SHP2-Dependent Oncogenic Pathways and Substrates
Pathway | SHP2 Action | Functional Outcome | Disease Link |
---|---|---|---|
RAS/ERK/MAPK | Dephosphorylates RAS-GAP/Sprouty | RAS GTP loading, ERK activation | Noonan syndrome, JMML, NSCLC |
PI3K/AKT | Recruits PI3K via GAB1/2 dephosphorylation | AKT activation, anti-apoptosis | Breast cancer, AML |
JAK/STAT | Modulates STAT phosphorylation kinetics | Context-dependent pro/anti-tumor effects | Myeloproliferative disorders |
Activating mutations (e.g., E76K, A72V) destabilize SHP2’s autoinhibited conformation, where the N-SH2 domain occludes the catalytic PTP domain. This increases accessibility to substrates, leading to hyperactivation of downstream pathways [1] [9]. Liquid–liquid phase separation (LLPS) of mutant SHP2 further aggregates wild-type protein, amplifying oncogenic signaling [1].
98% of RTKs (including EGFR, PDGFR, FGFR, and MET) require SHP2 to activate RAS, making it a pivotal signaling hub. SHP2 integrates inputs from diverse RTKs by binding phosphorylated tyrosines on receptors or adaptors via its SH2 domains, thereby disrupting autoinhibition and exposing the catalytic site [1] [2]. This convergence explains why SHP2 inhibitors suppress tumors driven by KRAS mutations or RTK fusions (e.g., ALK, ROS1), overcoming resistance to upstream kinase inhibitors [2] [9].
Table 2: SHP2 as a Signaling Node in RTK-Driven Cancers
RTK/Oncogene | SHP2 Binding Mechanism | Therapeutic Implication |
---|---|---|
EGFR | Phospho-Y1092 binds N-SH2 domain | Synergy with osimertinib in NSCLC |
PDGFR | ITSM motif recruits C-SH2 domain | Sensitizes stromal tumors to chemotherapy |
MET | Multisite docking via GAB1 | Overcomes resistance to MET inhibitors |
KRAS (mutant) | Downstream amplification loop | Broad efficacy in PDAC and CRC |
Notably, SHP2’s scaffolding function stabilizes RTK-effector complexes independent of phosphatase activity. For example, in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), SHP2 facilitates SOS-mediated RAS activation without direct catalytic involvement [6] [9].
SHP2 is the primary effector of PD-1-mediated T-cell suppression. Upon PD-L1/PD-1 engagement, phosphorylation of the PD-1 ITSM motif (TxYxxV/I) recruits SHP2 via a bivalent parallel mode: the phospho-ITSM binds SHP2’s C-terminal SH2 domain (cSH2), while the N-terminal SH2 domain (nSH2) stabilizes the complex [3] [8] [10]. This complex localizes to TCR microclusters, dephosphorylating key signaling molecules (e.g., CD3ζ, ZAP70, PKCθ), thereby dampening T-cell activation, cytokine production, and proliferation [3] [8].
Table 3: Immune Checkpoint Receptors and SHP1/SHP2 Specificity
Receptor | Key Motif | Preferred Phosphatase | Molecular Determinant |
---|---|---|---|
PD-1 | ITSM (Ty248) | SHP2 | cSH2 affinity; ITIM pY+1 glycine blocks SHP1 binding |
BTLA | ITIM (Ty257) | SHP1 | nSH2 affinity; ITIM pY+1 alanine favors SHP1 |
CTLA-4 | ITIM/ITS-like | SHP2 (indirect) | PP2A-mediated SHP2 recruitment |
The PD-1 ITIM motif (containing a glycine at pY+1) is structurally "de-emphasized," explaining its SHP2 selectivity. Substituting glycine with alanine (as in BTLA) enables SHP1 recruitment, altering immune outcomes [8] [10]. This specificity is therapeutically exploitable: SHP2 inhibitors reverse PD-1-mediated exhaustion more effectively than SHP1-targeted agents [3] [9].
The dual roles of SHP2 in oncogenesis and immune evasion provide a compelling rationale for its inhibition. Catalytic-site inhibitors historically failed due to poor selectivity and bioavailability, but allosteric modulators (e.g., SHP099, TNO155) stabilize the autoinhibited conformation by binding a tunnel-shaped pocket between the N-SH2, C-SH2, and PTP domains [1] [4] [9]. This approach achieves >100-fold selectivity over SHP1 and other phosphatases [4].
Table 4: Therapeutic Strategies for SHP2 Inhibition
Strategy | Representative Agents | Mechanism | Clinical Stage |
---|---|---|---|
Allosteric Inhibitors | SHP099, TNO155, RMC-4630 | Stabilize closed conformation | Phase I/II (solid tumors) |
Catalytic Inhibitors | PHPS1, NSC-87877 | Target PTP active site (Cys459) | Preclinical |
PROTACs | SHP2-Degrader-1 | Induce ubiquitin-mediated degradation | Preclinical |
Natural Compounds | Polyphyllin D (saponin) | Allosteric inhibition (IC50: 15.3 µM) | Preclinical |
Combination therapies are particularly promising:
Additionally, phosphatase-independent functions of SHP2—such as scaffolding RTK-GRB2 complexes—expand the scope for novel modalities like proteolysis-targeting chimeras (PROTACs) that disrupt non-enzymatic roles [6] [9]. In inflammatory disorders, SHP2 modulates cytokine signaling (e.g., IL-6/JAK/STAT), supporting its targeting in autoimmune conditions [5] [7].
Compound List: Shp2 IN-1, SHP099, TNO155, RMC-4630, RLY-1971, JAB-3312, PHPS1, NSC-87877, Polyphyllin D.
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